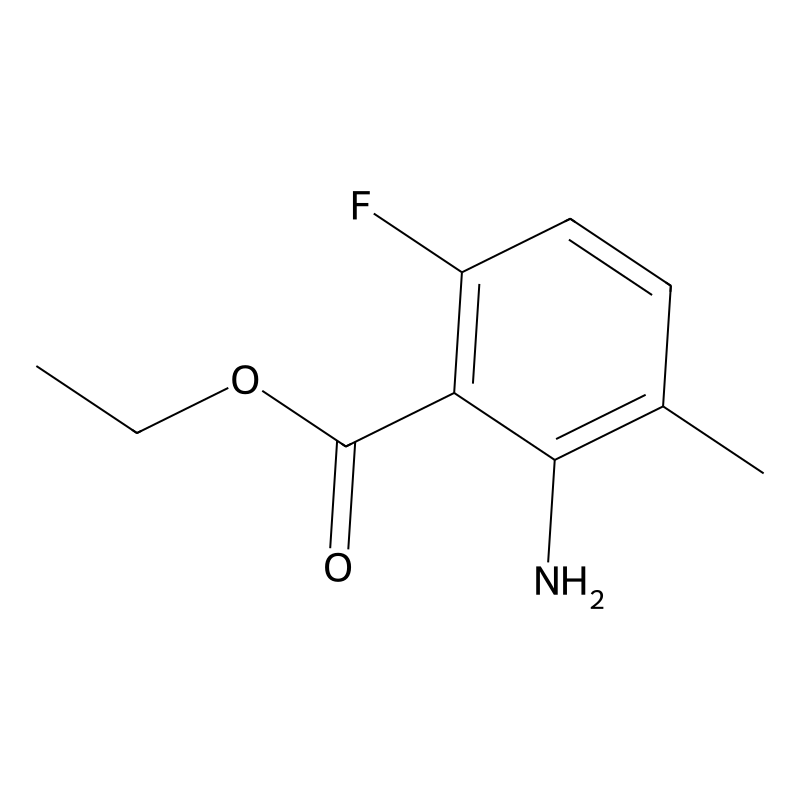

Ethyl 2-amino-6-fluoro-3-methylbenzoate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

This doesn't necessarily mean the compound has no research applications, but it suggests it is likely a niche molecule or one that is under development.

Next Steps for Research

If you're specifically interested in Ethyl 2-amino-6-fluoro-3-methylbenzoate, here are some next steps for your research:

- Chemical Databases: Try searching for the compound in scientific databases like PubChem National Institutes of Health: ) or SciFinder [American Chemical Society] (subscription required). These databases may contain information on the synthesis or biological properties of the compound, even if there are no published research papers.

- Patent Databases: You can also search for patents mentioning Ethyl 2-amino-6-fluoro-3-methylbenzoate. Patents sometimes disclose the use of novel compounds even before they are published in the scientific literature [European Patent Office espacenet database ].

Ethyl 2-amino-6-fluoro-3-methylbenzoate is an organic compound categorized as an aromatic ester. Its molecular formula is C11H12FNO2, and it features a benzoate structure where the carboxylic acid group of benzoic acid is esterified with ethanol. The compound is characterized by the presence of an amino group at the second position, a fluorine atom at the sixth position, and a methyl group at the third position of the benzene ring. This unique substitution pattern contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.

- Oxidation: The amino group can be oxidized to form a nitro group. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The fluorine atom can be substituted with other halogens or functional groups, with reagents such as chlorine or bromine used in the presence of a catalyst.

Major products from these reactions include Ethyl 2-nitro-6-fluoro-3-methylbenzoate from oxidation, Ethyl 2-amino-6-fluoro-3-methylbenzyl alcohol from reduction, and various halogenated derivatives from substitution reactions.

Research indicates that Ethyl 2-amino-6-fluoro-3-methylbenzoate exhibits significant biological activity. The amino group can form hydrogen bonds with biological targets, potentially modulating enzyme and receptor activities. Additionally, the fluorine atom enhances the compound's lipophilicity, which may improve membrane permeability. This property makes it a candidate for pharmaceutical development, particularly in drug design aimed at targeting specific biological pathways.

The synthesis of Ethyl 2-amino-6-fluoro-3-methylbenzoate typically involves the esterification of 2-amino-6-fluoro-3-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. In industrial settings, continuous flow synthesis methods may be employed to enhance efficiency and yield during production.

Ethyl 2-amino-6-fluoro-3-methylbenzoate has diverse applications across various fields:

- Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate in drug development.

- Organic Synthesis: Used as a building block in synthesizing more complex organic molecules.

- Biochemical Probes: Explored for studying enzyme interactions and biochemical pathways.

Studies on Ethyl 2-amino-6-fluoro-3-methylbenzoate focus on its interactions with biological molecules. The mechanism of action involves forming hydrogen bonds through the amino group and enhancing lipophilicity via the fluorine atom. These interactions may lead to various biological effects, including modulation of enzyme activities and receptor interactions. Understanding these interactions is crucial for developing effective drugs based on this compound.

Ethyl 2-amino-6-fluoro-3-methylbenzoate can be compared with several similar compounds:

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| Ethyl 2-amino-3-chloro-6-methylbenzoate | Chlorine at position two instead of fluorine | Different reactivity due to chlorine substitution |

| Ethyl 2-amino-3-bromo-6-methylbenzoate | Bromine at position two | Varying stability and biological activity compared to fluoro compound |

| Ethyl 2-amino-5-fluoro-3-methoxybenzoate | Methoxy group at position three | Potentially different reactivity due to methoxy influence |

These compounds share similar structural features but differ in their substituent characteristics, influencing their reactivity, stability, and biological activity. Ethyl 2-amino-6-fluoro-3-methylbenzoate stands out due to its specific arrangement of functional groups, which enhances its uniqueness and potential applications in research and industry.